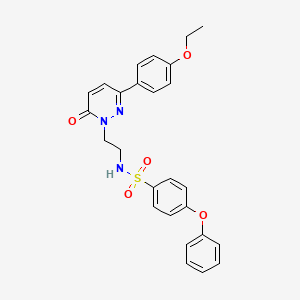

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core linked to a 4-ethoxyphenyl group and a 4-phenoxybenzenesulfonamide moiety via an ethyl chain. The compound’s synthesis likely involves alkylation or coupling reactions, as seen in analogous pyridazinone derivatives. For instance, benzyloxy pyridazines (e.g., 5a in ) are synthesized via nucleophilic substitution using potassium carbonate in DMF , while thioether-containing pyridazinones (e.g., 5a in ) employ alkylation with benzyl bromides .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c1-2-33-21-10-8-20(9-11-21)25-16-17-26(30)29(28-25)19-18-27-35(31,32)24-14-12-23(13-15-24)34-22-6-4-3-5-7-22/h3-17,27H,2,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBQFARAWCOHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyridazine ring: This can be achieved by the reaction of hydrazine with a diketone or a β-keto ester.

Introduction of the ethoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with an ethoxyphenyl group, typically using a palladium-catalyzed cross-coupling reaction.

Attachment of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is primarily based on its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyridazinone Derivatives with Thioether Groups ()

- 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a): Contains a methylthio-benzyl substituent instead of the ethoxyphenyl-sulfonamide chain. Synthesized via K₂CO₃-mediated alkylation, similar to methods applicable to the target compound.

B. Antipyrine/Pyridazinone Hybrids (–9)

- Compound 6e : Contains a benzylpiperidinyl group and antipyrine moiety.

- Compound 6j: Features a phenyl-substituted pyridazinone core.

C. HDAC Inhibitors with Pyridazinone Scaffolds ()

- (S)-17b: A benzamide-pyridazinone hybrid with a dimethylaminophenyl group. The dimethylamino group confers basicity, improving interaction with HDAC’s catalytic pocket. The target compound’s sulfonamide may offer stronger hydrogen-bonding interactions with polar residues, enhancing selectivity .

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s sulfonamide and ethoxy groups likely improve aqueous solubility compared to methylthio or benzylpiperidinyl analogs .

- Target Binding: Sulfonamides are known to interact with carbonic anhydrases or tyrosine kinases, suggesting the target compound may diverge from HDAC-focused analogs like (S)-17b .

Q & A

Q. (Basic)

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 520.18) and detects isotopic patterns for halogenated analogs .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at λmax ~260 nm .

What analytical techniques resolve contradictions in spectral data during structural characterization?

(Advanced)

Discrepancies between experimental and predicted spectral data (e.g., unexpected NMR splitting or MS fragments) can arise from:

- Tautomerism : The pyridazinone core may exhibit keto-enol tautomerism, altering NMR chemical shifts. Computational modeling (DFT at B3LYP/6-31G* level) predicts dominant tautomers .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the ethyl linker .

- Impurity profiling : LC-MS/MS detects trace byproducts (e.g., des-ethoxy derivatives) that may skew HRMS results .

What methodologies assess biological activity and interpret discrepancies between in vitro and in vivo results?

Q. (Advanced)

- In vitro assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination using dose-response curves .

- Cell viability : MTT assays on cancer cell lines (e.g., IC₅₀ ~5–10 µM in HepG2) .

- In vivo studies :

- Pharmacokinetics (PK) : Rodent models with LC-MS quantification of plasma/tissue levels. Poor bioavailability (<20%) may arise from sulfonamide hydrolysis in acidic environments .

- Metabolite identification : Microsomal incubation (e.g., CYP3A4-mediated oxidation) followed by UPLC-QTOF-MS .

How can structure-activity relationship (SAR) studies identify critical pharmacophores?

Q. (Advanced)

- Substituent variation : Replace ethoxy with methoxy or fluorine to assess electronic effects on bioactivity. Fluorine substitution enhances metabolic stability but may reduce solubility .

- Scaffold hopping : Compare pyridazinone analogs with pyrimidine or triazole cores to evaluate ring size impact on target binding .

- Computational docking : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding modes to receptors like PARP-1, highlighting hydrogen bonds between sulfonamide and Arg878 .

What strategies stabilize the compound in biological matrices during pharmacological testing?

Q. (Advanced)

- Lyophilization : Formulate as a lyophilized powder (with mannitol or trehalose) to prevent hydrolysis in aqueous buffers .

- pH adjustment : Use phosphate-buffered saline (PBS, pH 7.4) to minimize sulfonamide degradation .

- Cryopreservation : Store stock solutions in DMSO at -80°C, avoiding freeze-thaw cycles .

How can researchers resolve low aqueous solubility in preclinical testing?

Q. (Advanced)

- Prodrug design : Introduce phosphate or amino acid esters at the sulfonamide group to enhance solubility, with enzymatic cleavage in vivo .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release, achieving >80% encapsulation efficiency .

- Co-solvent systems : Use PEG-400/water (30:70 v/v) for in vitro assays, balancing solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.